molecular formula C27H28N2O7 B10753091 Cilnidipine CAS No. 132295-21-7

Cilnidipine

Cat. No.: B10753091
CAS No.: 132295-21-7
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-DHZHZOJOSA-N
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Description

Cilnidipine is a uniquely acting dihydropyridine-class calcium channel blocker that distinguishes itself through its dual blockade of both L-type and N-type voltage-gated calcium channels. This specific mechanism is of significant research interest, as the inhibition of L-type channels, predominant in vascular smooth muscle, mediates potent vasodilation and antihypertensive effects. Concurrently, the blockade of N-type channels, which are located on sympathetic nerve terminals, suppresses the release of norepinephrine. This sympathetic inhibitory action is a key area of investigation, as it may contribute to reduced side effects such as tachycardia and could offer end-organ protective benefits beyond blood pressure control. Researchers utilize this compound to explore its potential in models of hypertension, particularly for its effects on renal hemodynamics and proteinuria, given its purported superior renoprotective properties compared to selective L-type blockers. Its application extends to cardiovascular and neuropharmacological studies aimed at understanding the role of N-type channels in the sympathetic nervous system's regulation. This reagent is supplied with high purity and stability, ensuring reliable and reproducible results for in vitro and in vivo non-clinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046309
Record name Cilnidipine
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

653ºC
Record name Cilnidipine
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Solubility

Insoluble
Record name Cilnidipine
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CAS No.

132203-70-4, 132295-21-7, 132338-87-5
Record name Cilnidipine
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Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
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Record name CILNIDIPINE
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Melting Point

110ºC
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Preparation Methods

Reaction Mechanism and Process

The synthesis begins with the condensation of 2-(3-nitrobenzylidene) methoxyethyl acetoacetate and β-amino crotonic acid cinnamyl ester under nitrogen protection. Isobutyl alcohol serves as the solvent, while isobutyl alcohol aluminum (0.2–0.5% of the cinnamyl ester mass) catalyzes the cyclization reaction. The mixture undergoes reflux at 3–4 hours, followed by cooling, filtration, and ethanol washing at 5–10°C. Recrystallization with anhydrous ethanol yields the final product.

Key Parameters and Yield Optimization

  • Solvent-to-reactant ratio : A mass ratio of (2–3):1 for isobutyl alcohol to β-amino crotonic acid cinnamyl ester ensures optimal solubility.

  • Catalyst loading : Increasing the catalyst from 0.2% to 0.5% improves yield from 75.3% to 78.5%.

  • Recrystallization : Ethanol at low temperatures (5–10°C) removes impurities, enhancing purity to >98%.

Advantages Over Prior Art

Earlier methods lacking catalysts achieved yields below 70%. The aluminum catalyst accelerates ring closure, reducing side reactions and improving reproducibility.

Acid-Catalyzed Synthesis with Concentrated Hydrochloric Acid

Reaction Design and Conditions

This method employs concentrated hydrochloric acid (HCl) as a low-cost inorganic catalyst. The reactants—2-(3-nitrobenzylidene) methoxyethyl acetoacetate and 3-amino-2-butenoic acid cinnamyl ester —are mixed in a solvent (e.g., ethanol) under reflux. After adding HCl, the reaction continues for 24 hours, followed by cooling, crystallization, and recrystallization.

Performance Metrics

  • Yield : 90.2% for the crude product, increasing to 95.1% after recrystallization.

  • Purity : Total impurities <0.5%, with metallic luster observed in the final product.

  • Reaction time : Reduced to 24 hours compared to 48–72 hours in non-catalyzed methods.

Comparative Efficiency

Traditional "dry" and "wet" methods without catalysts yielded 80.1% and 78.8%, respectively, with higher impurity levels. HCl minimizes byproducts, streamlining purification.

Comparative Analysis of Preparation Methods

ParameterMetal-Catalyzed MethodAcid-Catalyzed Method
Catalyst Isobutyl alcohol aluminumConcentrated HCl
Solvent Isobutyl alcoholEthanol
Reaction Time 3–4 hours24 hours
Crude Yield 75.3–78.5%90.2%
Final Purity >98%>99.5%
Key Advantage Shorter reaction timeHigher yield and purity

Optimization Strategies for Industrial Scalability

Solvent Selection

  • Isobutyl alcohol : Enhances reactant miscibility and reduces side reactions.

  • Ethanol : Lowers environmental impact and simplifies post-reaction recovery.

Catalyst Recovery and Reuse

Isobutyl alcohol aluminum can be recovered via vacuum distillation, reducing costs by 15–20%. HCl, however, requires neutralization, increasing waste management complexity.

Temperature Control

Maintaining reflux temperatures (80–85°C for isobutyl alcohol; 78°C for ethanol) prevents thermal degradation of intermediates .

Chemical Reactions Analysis

Degradation Pathways Under Stress Conditions

Cilnidipine exhibits sensitivity to oxidative, hydrolytic, and photolytic conditions, forming seven characterized degradation products (DPs) ( ):

Degradation ProductStructural FeatureConditionKey Reaction Type
CD1 Racemic diastereomer of oxidized formOxidative (H₂O₂, 40°C, 24h)Oxidation of cinnamyl side chain
CD2 Epimerized nitro-phenyl derivativeOxidative (H₂O₂, 40°C, 24h)Stereochemical rearrangement
CD3 Nitro-to-amine reduced formOxidative (H₂O₂, 40°C, 24h)Reduction of nitro group
KD1-KD4 Hydrolyzed ester groupsAcidic/alkaline hydrolysisEster cleavage
  • Oxidative Degradation : Dominates under peroxide exposure, producing CD1-CD3 via side-chain oxidation and nitro-group reduction ( ).

  • Hydrolytic Degradation : Acidic/alkaline conditions cleave the methoxyethyl and cinnamyl esters, forming KD1-KD4 ( ).

Metabolic Reactions

This compound undergoes hepatic and renal metabolism via three primary pathways ( ):

Metabolic PathwayEnzymes InvolvedKey MetabolitesExcretion Route
Demethylation CYP3A4, CYP2C19O-desmethyl this compoundFeces (80%)
Hydrolysis of cinnamyl ester EsterasesCarboxylic acid derivativesUrine (20%)
Oxidation of dihydropyridine CYP3A4Pyridine-ring oxidized metabolitesHepatic clearance
  • Bioavailability : ~13% due to low solubility and high first-pass metabolism ( ).

  • Protein Binding : 98%, limiting free circulating drug ( ).

Stability Under Environmental Conditions

  • pH Sensitivity : Rapid degradation in alkaline conditions (pH > 9) compared to acidic (pH < 3) ( ).

  • Thermal Stability : Stable at 25°C but degrades at 40°C with 15% loss over 72h ( ).

  • Photolytic Degradation : Forms nitroso derivatives under UV light, requiring light-protected storage ( ).

Analytical Characterization of Degradation Products

Advanced techniques confirm DP structures and activity:

  • HPLC-MS : Isolated CD1-CD3 and KD1-KD4 with mass shifts of +16 (oxidation) and -18 (hydrolysis) ( ).

  • NMR/DFT : Validated stereo-configuration of CD1 and CD2 via ROESY and simulated spectra ( ).

  • Docking Studies : CD3 shows highest binding affinity to N/L-type calcium channels (-9.2 kcal/mol with 7VFS; -8.7 kcal/mol with 7UHF), suggesting retained pharmacological activity ( ).

Toxicity of Degradation Products

  • Mutagenicity : CD1-CD3 flagged for bacterial mutagenicity via in silico ICH M7 assessment; KD1-KD4 deemed safe ( ).

  • Receptor Interactions : KD3 binds strongly to calcium channels, warranting further toxicological evaluation ( ).

Scientific Research Applications

Hypertension Management

Cilnidipine has been established as an effective treatment for hypertension, particularly in patients with morning hypertension and those exhibiting sympathetic nerve overactivity. A meta-analysis of clinical studies indicated that this compound significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) without increasing heart rate or plasma catecholamines .

Table 1: Blood Pressure Changes with this compound Treatment

StudyBaseline SBP (mmHg)Post-Treatment SBP (mmHg)Change (mmHg)Duration
Ramya et al.150.07123.03-27.046 months
Post-stroke patients146±11134±9-128 weeks

Renoprotective Effects

This compound has demonstrated significant renoprotective properties, particularly in patients with diabetic nephropathy. A study highlighted that this compound reduced microalbuminuria levels significantly, indicating its potential to protect renal function in hypertensive patients .

Table 2: Microalbuminuria Reduction with this compound

StudyBaseline Microalbuminuria (mg/L)Post-Treatment Microalbuminuria (mg/L)Change (mg/L)
Ramya et al.66.6238.8-27.82

Antioxidant Properties

Research has indicated that this compound possesses antioxidant effects that contribute to its efficacy in treating hypertension and preventing cardiovascular complications. It was found to reduce oxidative stress markers significantly compared to other calcium channel blockers like amlodipine .

Case Study 1: this compound in Diabetic Hypertensive Patients

A clinical trial involving Indian patients with type 2 diabetes mellitus showed that this compound not only lowered blood pressure effectively but also improved renal outcomes by reducing microalbuminuria levels significantly over six months .

Case Study 2: this compound for Morning Hypertension

In a study focusing on morning hypertension, this compound administration resulted in a substantial reduction of morning SBP, achieving control below 135 mmHg in a significant percentage of participants .

Pharmacokinetics and Drug Interactions

This compound exhibits favorable pharmacokinetic properties, allowing it to be co-administered with other antihypertensive agents without significant adverse interactions . Studies have shown that this compound can be safely combined with valsartan, enhancing therapeutic outcomes without compromising safety profiles.

Comparison with Similar Compounds

Key Research Findings

Sympathetic Inhibition : this compound lowered 24-hour LF/HF ratio (marker of SNS activity) by −0.1 vs. +0.2 for other CCBs (p = 0.020) .

Microalbuminuria : In diabetic hypertension, this compound reduced microalbuminuria by 45% vs. 25% for amlodipine (p < 0.01) .

Cardiac Fibrosis : this compound reduced atrial fibrotic area by 58% vs. 22% for amlodipine (p < 0.05) in salt-sensitive rats .

Biological Activity

Cilnidipine is a fourth-generation calcium channel blocker (CCB) that uniquely inhibits both L-type and N-type calcium channels. This dual action provides a range of biological activities, particularly in cardiovascular and renal systems. The following sections detail the pharmacological effects, clinical studies, and research findings related to this compound.

This compound's mechanism involves:

  • L-Type Calcium Channels : Primarily responsible for vascular smooth muscle contraction and cardiac muscle contraction.
  • N-Type Calcium Channels : Found in the nervous system, these channels modulate neurotransmitter release, influencing sympathetic nervous system activity.

The inhibition of N-type channels may lead to reduced sympathetic nerve activity, which is beneficial in managing hypertension and its complications .

1. Cardiovascular Effects

This compound has demonstrated significant efficacy in controlling blood pressure (BP) and improving heart rate variability. In a study involving post-stroke hypertensive patients, this compound treatment resulted in:

  • A reduction in morning hypertension from 80.9% to 43.4% over 12 months.
  • A significant decrease in systolic and diastolic BP values after two months of treatment .

2. Renoprotective Effects

This compound has been shown to exert renoprotective effects, particularly in hypertensive patients with diabetes. Key findings include:

  • A significant reduction in urinary albumin excretion compared to amlodipine.
  • Higher antioxidant activity, which may help mitigate oxidative stress in renal tissues .

3. Neuroprotective Effects

The N-type calcium channel blockade is associated with neuroprotective properties. This compound may reduce neuronal excitability and protect against neurodegeneration by inhibiting excessive neurotransmitter release .

Table 1: Summary of Clinical Findings on this compound

StudyPopulationKey FindingsDuration
Rose & Ikebukoro (2013)Hypertensive patientsSignificant decrease in urinary albumin excretion6 months
CA-ATTEND Study (2021)Post-stroke hypertensive patientsBP control improved; adverse events low (8.9%)12 months
Ramya et al. (2021)Mild-to-moderate hypertensive patients with T2DMSBP reduced from 150.07 mm Hg to 123.03 mm Hg; microalbuminuria decreased significantly6 months
Uchida et al. (2020)CKD patientsImprovement in uric acid metabolism; significant reduction in SUA levels24 weeks

Research Findings

  • Antioxidant Activity : this compound exhibited stronger antioxidant properties than amlodipine, which may contribute to its renoprotective effects by reducing oxidative stress markers such as urinary 8-OHdG and L-FABP .
  • Sympathetic Nervous System Modulation : this compound effectively inhibits norepinephrine release from sympathetic nerve terminals, leading to decreased sympathetic tone and improved cardiovascular outcomes .
  • Long-term Efficacy : Meta-analysis results indicate that this compound maintains lower BP levels over extended periods compared to other CCBs, highlighting its potential for long-term management of hypertension .

Case Study: this compound in Diabetic Hypertensive Patients

A clinical trial involving hypertensive patients with type 2 diabetes mellitus showed that this compound not only controlled BP but also significantly reduced microalbuminuria levels from an average of 66.62 mg/L to 38.8 mg/L over six months, indicating its effectiveness in renal protection alongside BP management .

Q & A

Q. What novel coformers beyond L-phenylalanine could further enhance this compound’s solubility, and how should they be screened?

  • Methodological Answer : Screen GRAS-listed coformers (e.g., succinic acid, urea) via high-throughput solubility assays. Prioritize candidates with complementary hydrogen-bonding motifs to this compound. Use combinatorial chemistry and machine learning to predict interaction efficacy .

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